molecular formula C14H13NO4S B14470421 Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate CAS No. 72793-65-8

Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate

Cat. No.: B14470421
CAS No.: 72793-65-8
M. Wt: 291.32 g/mol
InChI Key: XSWKMWLUIAXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is an organic compound that features a nitronaphthalene moiety linked to an ethyl ester through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.

    Formation of the Sulfanyl Intermediate: 1-nitronaphthalene is then reacted with a thiol compound to introduce the sulfanyl group.

    Esterification: The resulting sulfanyl intermediate is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: 1-amino-naphthalene derivative.

    Substitution: Various substituted naphthalene derivatives.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfanyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-Nitronaphthalene: Shares the nitronaphthalene core but lacks the sulfanyl and ester groups.

    Ethyl 2-nitrobenzoate: Contains a nitro group and an ester but on a benzene ring instead of a naphthalene ring.

    Thioesters of Naphthalene: Compounds with a thioester linkage to a naphthalene ring.

Uniqueness

Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is unique due to the combination of its nitronaphthalene core, sulfanyl linkage, and ethyl ester group

Properties

CAS No.

72793-65-8

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 2-(1-nitronaphthalen-2-yl)sulfanylacetate

InChI

InChI=1S/C14H13NO4S/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3

InChI Key

XSWKMWLUIAXIHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.